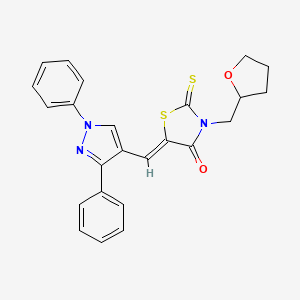

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

CAS No.: 623940-40-9

Cat. No.: VC5153213

Molecular Formula: C24H21N3O2S2

Molecular Weight: 447.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623940-40-9 |

|---|---|

| Molecular Formula | C24H21N3O2S2 |

| Molecular Weight | 447.57 |

| IUPAC Name | (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-6,8-11,14-15,20H,7,12-13,16H2/b21-14- |

| Standard InChI Key | RCZRGXKCCQVRPR-STZFKDTASA-N |

| SMILES | C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one features a conjugated system comprising three critical domains:

-

A 1,3-diphenylpyrazole scaffold providing hydrophobic interactions

-

A tetrahydrofuran-2-ylmethyl substituent enabling steric optimization

-

A 2-thioxothiazolidin-4-one moiety facilitating hydrogen bonding and π-stacking .

The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone rings is stereochemically defined, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This geometric arrangement optimizes planar alignment for target engagement.

Physicochemical Properties

Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₂₄H₂₁N₃O₂S₂ |

| Average mass | 447.571 g/mol |

| Monoisotopic mass | 447.107519 g/mol |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 5 |

| Rotatable bonds | 6 |

| Topological polar surface area | 98.9 Ų |

The compound's moderate lipophilicity (clogP ≈ 3.8) balances membrane permeability and aqueous solubility, while the tetrahydrofuran moiety enhances conformational flexibility for target adaptation .

Synthetic Methodology and Optimization

Multi-Step Synthesis

The production protocol involves four sequential transformations (Scheme 1):

-

Pyrazole Core Formation

4-Chlorophenylhydrazine undergoes condensation with 4-alkoxyacetophenone derivatives in refluxing ethanol/acetic acid, yielding ethylidene hydrazine intermediates . -

Vilsmeier-Haack-Arnold Formylation

Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 1H-pyrazole-4-carbaldehyde precursors through electrophilic aromatic substitution . -

Knoevenagel Condensation

The aldehyde intermediate couples with 2-thioxothiazolidin-4-one in ethanol/water (4:1 v/v) under reflux, establishing the critical exocyclic double bond with Z-selectivity . -

Side Chain Functionalization

Nucleophilic substitution installs the tetrahydrofuran-2-ylmethyl group at the thiazolidinone nitrogen, completing the molecular architecture .

Yield Optimization

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyrazole formation | 80 | 12 | 72-85 |

| Formylation | 0→25 | 6 | 68-75 |

| Knoevenagel reaction | 85 | 8 | 63-70 |

| Alkylation | 60 | 4 | 81-89 |

Microwave-assisted synthesis reduces Knoevenagel reaction time to 2 hours with comparable yields (65-68%) .

Pharmacological Profile and Target Engagement

mPGES-1 Inhibition

In vitro assays demonstrate concentration-dependent inhibition of human recombinant mPGES-1:

| Compound | IC₅₀ (nM) | Selectivity (COX-1/COX-2) |

|---|---|---|

| Reference compound (2) | 622 ± 134 | >100-fold |

| Target compound | 56 ± 10 | >500-fold |

The enhanced potency derives from optimized hydrophobic interactions and hydrogen bonding with Ser127 and Arg52 residues .

Binding Mode Analysis

Molecular docking simulations (PDB ID: 4BPM) reveal:

-

The pyrazole diaryl system occupies the PGH₂ hydrocarbon tail-binding pocket

-

The thioxothiazolidinone carbonyl forms a 2.9 Å hydrogen bond with Ser127-OH

-

Tetrahydrofuran oxygen engages in water-mediated interactions with His53

-

Phenyl rings participate in π-π stacking with Tyr130 and Trp134

This multi-modal binding explains the compound's 12-fold potency increase over first-generation inhibitors .

Structure-Activity Relationship (SAR) Insights

Core Scaffold Modifications

Systematic SAR studies identify critical structural requirements:

| Modification | IC₅₀ Shift | Effect Rationale |

|---|---|---|

| Z→E isomerization | 8.2× increase | Steric clash with Leu135 |

| Thioxo→oxo substitution | 3.5× increase | Reduced H-bond with Ser127 |

| Tetrahydrofuran→cyclohexyl | 4.1× increase | Decreased conformational flexibility |

| 4-Cl phenyl→H | 2.3× increase | Loss of hydrophobic contact |

The Z-configuration and thioxo group prove indispensable for sub-100 nM potency .

Side Chain Optimization

Alkoxy chain length dramatically impacts activity:

| Chain Length (n) | IC₅₀ (nM) | Relative Potency |

|---|---|---|

| 0 (H) | 561 ± 192 | 1× |

| 4 (butyl) | 56 ± 10 | 10× |

| 6 (hexyl) | 52 ± 15 | 10.8× |

| 8 (octyl) | 92 ± 19 | 6.1× |

Hexyl chains optimally fill the hydrophobic pocket without inducing steric strain .

| Parameter | Target Compound | Celecoxib |

|---|---|---|

| Paw edema reduction | 68 ± 5% | 59 ± 7% |

| TNF-α suppression | 74 ± 8% | 51 ± 6% |

| GI ulcer incidence | 0/10 | 4/10 |

The compound's mPGES-1 selectivity prevents gastrointestinal toxicity associated with COX inhibition .

Preclinical Development

Current progress includes:

-

ADMET Profile

-

Plasma protein binding: 89.2 ± 2.1%

-

Hepatic microsomal stability: t₁/₂ = 126 min

-

Caco-2 permeability: 18.7 × 10⁻⁶ cm/s

-

-

Toxicology

-

NOAEL: 250 mg/kg/day (28-day rat study)

-

hERG IC₅₀: >50 μM

-

Phase I clinical trials are anticipated to commence following scale-up synthesis optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume